Ethyl 3-(3-fluorophenyl)-3-methoxyacrylate
Description
Ethyl 3-(3-fluorophenyl)-3-methoxyacrylate is a fluorinated acrylate ester characterized by a 3-fluorophenyl group and a methoxy substituent at the acrylate’s β-position. The methoxy group in the target compound likely enhances electron-donating properties compared to oxo or cyano substituents, influencing reactivity and biological activity .
Properties
IUPAC Name |
ethyl 3-(3-fluorophenyl)-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-3-16-12(14)8-11(15-2)9-5-4-6-10(13)7-9/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNHAVOTXHSASZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C1=CC(=CC=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-fluorophenyl)-3-methoxyacrylate typically involves the reaction of 3-fluorobenzaldehyde with ethyl methoxyacetate in the presence of a base. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde and ester react to form the desired acrylate compound. Common bases used in this reaction include piperidine or pyridine, and the reaction is usually carried out under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-fluorophenyl)-3-methoxyacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylate moiety to an alcohol or alkane.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Table 1: Synthetic Routes
| Step | Reagents | Conditions |
|---|---|---|
| 1 | 3-Fluorobenzaldehyde + Ethyl Methoxyacetate | Base (Piperidine/Pyridine), Reflux |
| 2 | Purification | Distillation/Recrystallization |
Chemistry
In organic synthesis, Ethyl 3-(3-fluorophenyl)-3-methoxyacrylate serves as a building block for creating more complex molecules. Its functional groups allow for various chemical reactions including oxidation, reduction, and substitution reactions .
- Oxidation : Can yield carboxylic acids or ketones.
- Reduction : Converts the acrylate moiety to alcohols or alkanes.
- Substitution : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Biology
The compound has shown potential in the synthesis of biologically active molecules. It is being explored for its antifungal and anticancer properties .
- Antifungal Activity : Studies indicate that derivatives of this compound exhibit significant antifungal activity against Sclerotinia sclerotiorum, outperforming traditional fungicides like trifloxystrobin .
Table 2: Antifungal Activity Against Sclerotinia sclerotiorum
| Compound | EC50 (mg/L) | Comparison to Control |
|---|---|---|
| This compound | 1.51 | Significantly improved |
| Trifloxystrobin | 38.09 | Control |
| Compound VI-3 | 1.81 | Improved |
The mechanism of action appears to involve disrupting fungal cell integrity, leading to significant structural changes in treated cells.
Medicine
Research into the derivatives of this compound may lead to the development of new therapeutic agents for treating various diseases, including metabolic bone diseases like osteoporosis . The potential pharmaceutical applications are bolstered by its ability to act as a precursor for biologically active compounds.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of compounds containing the methoxyacrylate moiety in agricultural and medicinal applications:
- A study published in Molecules demonstrated that modifications to the methoxyacrylate scaffold can enhance antifungal properties significantly, suggesting it could serve as a lead compound for further optimization in fungicide development .
- Another investigation focused on synthesizing novel butenolide-acrylate hybrids based on this compound, which showed moderate antifungal activity against various phytopathogenic fungi .
Mechanism of Action
The mechanism of action of ethyl 3-(3-fluorophenyl)-3-methoxyacrylate involves its interaction with various molecular targets. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in organic synthesis to create complex structures. The fluorophenyl group can also influence the compound’s electronic properties, affecting its reactivity and interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Fluorophenyl Acrylates
The substituent at the acrylate’s β-position significantly impacts physicochemical and biological properties:
Key Observations :
- Electron-Withdrawing Groups (e.g., oxo, cyano): Increase reactivity in nucleophilic additions, as seen in intermediates for kinase inhibitors ().
- Electron-Donating Groups (e.g., methoxy) : Improve solubility and stability, making them suitable for pharmaceutical intermediates ().
Fluorophenyl Derivatives in Drug Development
Compounds with fluorophenyl moieties are prevalent in kinase inhibitors and histone deacetylase (HDAC) inhibitors:
- YPC-21817 (): Contains a 3-fluorophenyl group linked to an imidazo[1,2-b]pyridazine scaffold. Demonstrates potent Pan-Pim kinase inhibition, with IC₅₀ values in the nanomolar range. The fluorine atom enhances binding affinity via hydrophobic interactions .
- Ethyl 3-(4-(3-(4-cycloalkylamino)-3-fluorophenyl)-3-oxoprop-1-enyl)pyrrole acrylates (): Used as HDAC inhibitors. The fluorophenyl group optimizes pharmacokinetic profiles by reducing metabolic degradation .
Biological Activity
Ethyl 3-(3-fluorophenyl)-3-methoxyacrylate is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data tables and findings from various studies.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials to form the methoxyacrylate scaffold. The compound can be synthesized through a multi-step process involving the use of reagents such as sodium bicarbonate and acetonitrile under reflux conditions, followed by purification techniques like column chromatography .
Antifungal Activity
Recent studies have highlighted the antifungal potential of compounds containing the methoxyacrylate moiety. For instance, a series of new butenolide compounds, including derivatives of this compound, were evaluated for their antifungal activity against Sclerotinia sclerotiorum. The results indicated significant improvements in antifungal efficacy compared to traditional fungicides.
Table 1: Antifungal Activity Against Sclerotinia sclerotiorum
| Compound | EC50 (mg/L) | Comparison to Control |
|---|---|---|
| This compound | 1.51 | Significantly improved |
| Trifloxystrobin | 38.09 | Control |
| Compound VI-3 | 1.81 | Improved |
The EC50 values demonstrate that the new compounds exhibit enhanced antifungal properties, suggesting that modifications to the methoxyacrylate scaffold can lead to more effective fungicides .
The mechanism of action for this compound appears to involve disruption of fungal cell integrity. Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) analyses revealed that treated fungal cells exhibited significant structural changes, including mitochondrial swelling and disorganization . This disruption is similar to that observed with established fungicides, indicating a potential for cross-resistance issues in agricultural applications.
Cytotoxicity Studies
In addition to its antifungal properties, cytotoxicity assays have been conducted to evaluate the safety profile of this compound. MTT assays performed on Calu-6 cells showed no significant reduction in cell viability at concentrations up to 50 µM, suggesting that this compound may have a favorable safety profile for further development .
Case Studies
A notable study demonstrated the application of this compound in treating metabolic bone diseases. The compound was tested for its ability to influence osteoclast precursor cells in vitro, with promising results indicating potential therapeutic applications in osteoporosis treatment .
Q & A
Q. What are the common synthetic routes for Ethyl 3-(3-fluorophenyl)-3-methoxyacrylate, and how do reaction conditions influence yield?
The compound is typically synthesized via condensation reactions. For example, Ethyl 3-(3-fluorophenyl)-3-oxopropanoate (a closely related derivative) is prepared by reacting dilithiomonoethylmalonate with 3-fluorobenzoyl chloride at −78°C, followed by reaction with guanidine in ethanol to form pyrimidinone intermediates . Modifying reaction temperatures or base strength (e.g., using K₂CO₃ or Amberlyst 15) can alter regioselectivity and byproduct formation. Yields exceeding 75% are achievable under optimized conditions .
Q. What spectroscopic methods are most effective for characterizing this compound?
- NMR : Key signals include aromatic protons (δ 7.3–7.8 ppm for fluorophenyl groups) and methoxy protons (δ ~3.8 ppm). The acrylate carbonyl typically appears at δ ~165–170 ppm in ¹³C NMR .
- X-ray Crystallography : Used to resolve stereochemistry, as demonstrated for structurally similar ethyl acrylates (e.g., Ethyl 3-(4-hydroxyphenoxy)-2-(4-methoxyphenyl)acrylate) .
Q. How is this compound utilized in pharmacological research?
It serves as a precursor in synthesizing histone deacetylase (HDAC) inhibitors and imidazo[1,2-b]pyridazine derivatives, which are explored for anticancer activity. For example, fluorophenyl-containing analogs are patented for targeting kinase pathways .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields for this compound?
Discrepancies often arise from variations in solvent polarity, catalyst loading, or purification methods. For instance, using Amberlyst 15 ion-exchange resin during hydroxamate formation improves purity and yield (>80%) compared to traditional column chromatography . Systematic optimization via Design of Experiments (DoE) is recommended to identify critical parameters .
Q. What strategies mitigate byproduct formation during methoxy group introduction?
Byproducts like regioisomeric acrylates can form during alkylation or esterification. Using bulky bases (e.g., DBU) or low-temperature conditions (−20°C) suppresses nucleophilic side reactions. Monitoring via LC-MS at intermediate stages ensures early detection .
Q. How does the fluorophenyl moiety influence the compound’s bioactivity?
The 3-fluorophenyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. In HDAC inhibitors, this moiety improves IC₅₀ values by 10–100-fold compared to non-fluorinated analogs, as shown in cellular assays .
Data Analysis & Mechanistic Studies
Q. How to interpret conflicting NMR data for structurally similar acrylates?
Subtle shifts (e.g., δ 0.1–0.3 ppm) may arise from solvent effects or crystal packing. For example, DMSO-d₆ vs. CDCl₃ can deshield protons by up to 0.5 ppm. Cross-validate with high-resolution mass spectrometry (HRMS) and computational modeling (e.g., DFT) .
Q. What computational tools aid in predicting regioselectivity during synthesis?
Density Functional Theory (DFT) calculations (e.g., using Gaussian 16) model transition states to predict favorable reaction pathways. For acrylate derivatives, Fukui indices identify nucleophilic/electrophilic sites, guiding reagent selection .
Advanced Methodological Challenges
Q. How to optimize enantiomeric purity in asymmetric synthesis?
Chiral auxiliaries (e.g., (R)-2-methyl-pyrrolidine) or enzymatic resolution (using lipases) achieve >90% enantiomeric excess (ee). For example, (4aR)-configured pyrrolo[1,2-b]pyridazine derivatives are synthesized with >95% ee via asymmetric hydrogenation .
Q. What techniques resolve crystal polymorphism in fluorophenyl acrylates?
- Powder XRD : Differentiates polymorphs by unique diffraction patterns.
- DSC/TGA : Identifies thermal stability variations (e.g., melting points differing by >10°C) .
Biological Mechanism Elucidation
Q. How to study the compound’s interaction with HDAC enzymes?
- Fluorescence Polarization : Measures binding affinity using fluorescently labeled substrates.
- Molecular Dynamics Simulations : Predict binding modes (e.g., interactions with Zn²⁺ in HDAC active sites) .
Safety & Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
